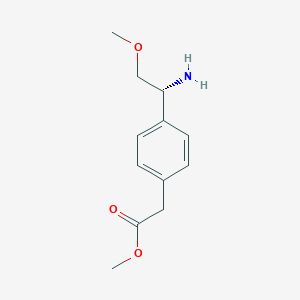
(R)-Methyl 2-(4-(1-amino-2-methoxyethyl)phenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Methyl 2-(4-(1-amino-2-methoxyethyl)phenyl)acetate is a chiral compound with significant potential in various scientific fields. This compound features a complex structure that includes an amino group, a methoxyethyl group, and a phenylacetate moiety. Its unique configuration and functional groups make it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-(4-(1-amino-2-methoxyethyl)phenyl)acetate typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Amino Intermediate: The initial step involves the reaction of a suitable precursor with an amine to introduce the amino group.
Methoxyethyl Group Introduction:
Phenylacetate Formation: The final step involves the esterification of the intermediate with phenylacetic acid to form the desired compound.
Industrial Production Methods
Industrial production of ®-Methyl 2-(4-(1-amino-2-methoxyethyl)phenyl)acetate may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
®-Methyl 2-(4-(1-amino-2-methoxyethyl)phenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halides and nucleophiles are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups.
Applications De Recherche Scientifique
®-Methyl 2-(4-(1-amino-2-methoxyethyl)phenyl)acetate has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic effects and drug development applications.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-Methyl 2-(4-(1-amino-2-methoxyethyl)phenyl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-Methyl 2-(4-(1-amino-2-methoxyethyl)phenyl)acetate: The enantiomer of the compound with different stereochemistry.
Methyl 2-(4-(1-amino-2-methoxyethyl)phenyl)acetate: The racemic mixture containing both enantiomers.
Uniqueness
®-Methyl 2-(4-(1-amino-2-methoxyethyl)phenyl)acetate is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its enantiomer or racemic mixture. This uniqueness makes it valuable for targeted research and applications.
Propriétés
Formule moléculaire |
C12H17NO3 |
|---|---|
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
methyl 2-[4-[(1R)-1-amino-2-methoxyethyl]phenyl]acetate |
InChI |
InChI=1S/C12H17NO3/c1-15-8-11(13)10-5-3-9(4-6-10)7-12(14)16-2/h3-6,11H,7-8,13H2,1-2H3/t11-/m0/s1 |
Clé InChI |
LLULPFIHXOAWGA-NSHDSACASA-N |
SMILES isomérique |
COC[C@@H](C1=CC=C(C=C1)CC(=O)OC)N |
SMILES canonique |
COCC(C1=CC=C(C=C1)CC(=O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


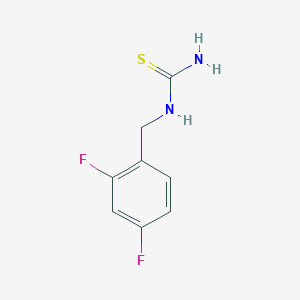
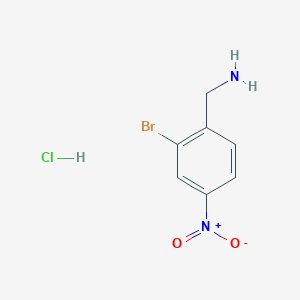
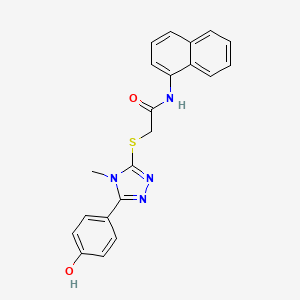

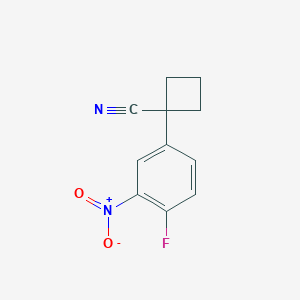
![methyl 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-6-carboxylate](/img/structure/B12992480.png)
![3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylic acid](/img/structure/B12992494.png)
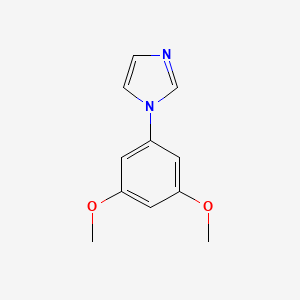

![(2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol](/img/structure/B12992502.png)
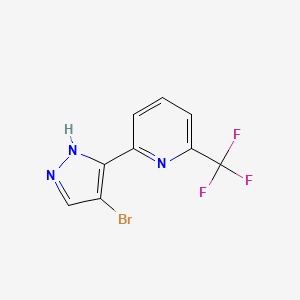
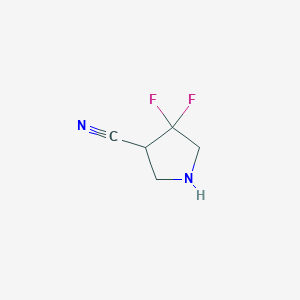
![methyl 2-(rel-(1R,5S,6r)-3-(2-((S)-2-methylazetidin-1-yl)-6-(trifluoromethyl)pyrimidin-4-yl)-3-azabicyclo[3.1.0]hexan-6-yl)acetate](/img/structure/B12992519.png)
![3-Iodo-N-methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B12992528.png)
